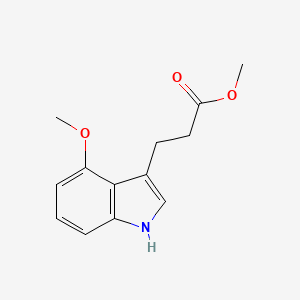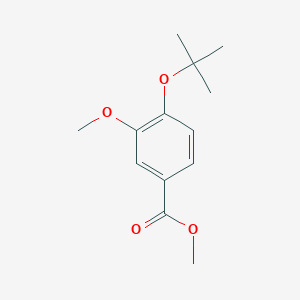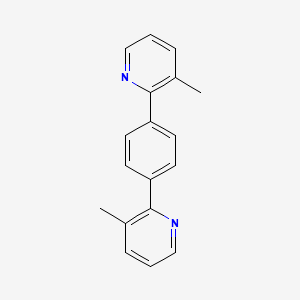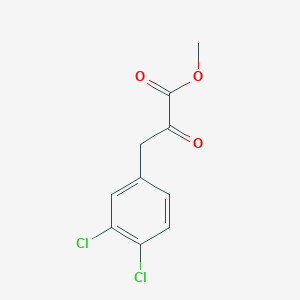
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl ester group at the 3rd position of the chromene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-fluorosalicylaldehyde with methyl acetoacetate in the presence of a base, followed by cyclization to form the chromene ring . The reaction conditions often involve refluxing in an organic solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound has shown potential as a fluorescent probe for biological imaging due to its chromene core.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The fluorine atom enhances the compound’s binding affinity and stability, contributing to its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Methyl 6-Chloro-2-oxo-2H-chromene-3-carboxylate: This compound has a chlorine atom instead of fluorine and exhibits different reactivity and biological activity.
6-Fluoro-4-methyl-2-oxo-2H-chromene-3-carbonitrile: This derivative has a nitrile group at the 3rd position and a methyl group at the 4th position, offering distinct properties and applications.
Uniqueness: Methyl 6-Fluoro-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H7FO4 |
|---|---|
Molekulargewicht |
222.17 g/mol |
IUPAC-Name |
methyl 6-fluoro-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H7FO4/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5H,1H3 |
InChI-Schlüssel |
NLDHGYKNWJFMJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)F)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride](/img/structure/B13705837.png)







![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)

